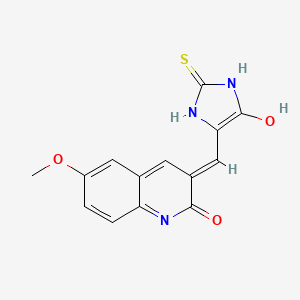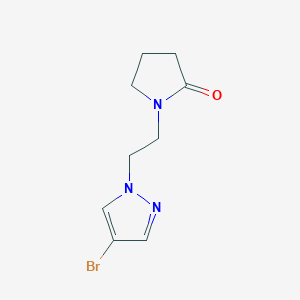
1-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)pyrrolidin-2-one
Overview
Description
1-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)pyrrolidin-2-one is a heterocyclic compound that features a pyrazole ring substituted with a bromine atom and linked to a pyrrolidinone moiety via an ethyl chain
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and pyrazole derivatives, have been known to interact with a variety of biological targets .
Mode of Action
It’s suggested that compounds with similar structures may interact with their targets through hydrogen bonding .
Biochemical Pathways
Related compounds have been shown to influence a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Result of Action
Related compounds have been shown to have a variety of effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)pyrrolidin-2-one typically involves the following steps:
Formation of 4-bromo-1H-pyrazole: This can be achieved by bromination of pyrazole using bromine or N-bromosuccinimide in the presence of a suitable solvent such as acetic acid or dichloromethane.
Alkylation of 4-bromo-1H-pyrazole: The 4-bromo-1H-pyrazole is then reacted with 2-bromoethylamine to form 2-(4-bromo-1H-pyrazol-1-yl)ethylamine.
Cyclization to form this compound: The final step involves the cyclization of 2-(4-bromo-1H-pyrazol-1-yl)ethylamine with succinic anhydride to form the desired pyrrolidinone derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
1-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Cyclization Reactions: The ethyl chain can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or ethers.
Oxidation Products: N-oxides of the pyrazole ring.
Reduction Products: Dehalogenated derivatives.
Scientific Research Applications
1-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)pyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders and cancer.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(4-chloro-1H-pyrazol-1-yl)ethyl)pyrrolidin-2-one
- 1-(2-(4-fluoro-1H-pyrazol-1-yl)ethyl)pyrrolidin-2-one
- 1-(2-(4-methyl-1H-pyrazol-1-yl)ethyl)pyrrolidin-2-one
Uniqueness
1-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)pyrrolidin-2-one is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can enhance the compound’s binding affinity to biological targets and improve its pharmacokinetic properties .
Properties
IUPAC Name |
1-[2-(4-bromopyrazol-1-yl)ethyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN3O/c10-8-6-11-13(7-8)5-4-12-3-1-2-9(12)14/h6-7H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYHDMAZLTSQDLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCN2C=C(C=N2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
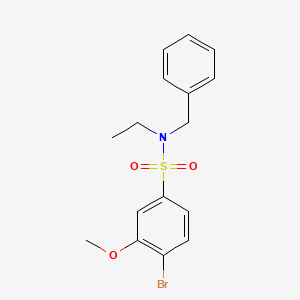
![4-(5-Chloro-2-methoxybenzoyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2696549.png)


![3-Fluorosulfonyloxy-5-[(2-methylidenecyclobutyl)carbamoyl]pyridine](/img/structure/B2696553.png)
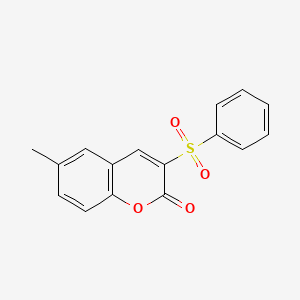
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-(methoxymethyl)benzoate](/img/structure/B2696558.png)
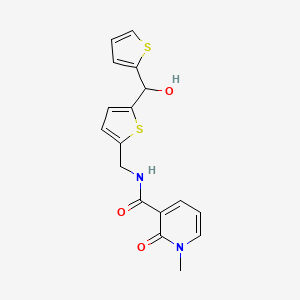
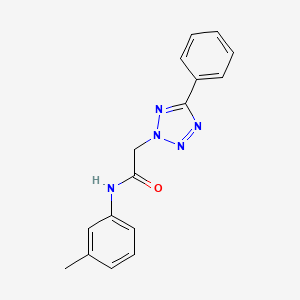
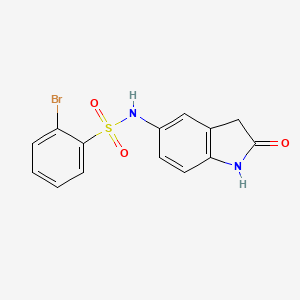

![[(4-Chlorophenyl)methyl][2-(pyrrolidin-1-YL)ethyl]amine](/img/structure/B2696564.png)
